3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to by its MolPort ID: MolPort-000-693-925) is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes a Z-configured exocyclic double bond bridging the thiazolidinone and pyrido-pyrimidinone systems, a 2-methoxyethyl substituent on the thiazolidinone nitrogen, and a 2-phenylethylamino group at the 2-position of the pyrimidinone ring . Its structural complexity highlights the importance of comparing it with analogs to infer properties and applications.
Properties
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[[9-methyl-4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S2/c1-16-7-6-12-27-21(16)26-20(25-11-10-17-8-4-3-5-9-17)18(22(27)29)15-19-23(30)28(13-14-31-2)24(32)33-19/h3-9,12,15,25H,10-11,13-14H2,1-2H3/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXSWHOVAFLFRN-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazolidinone ring: This step involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.
Introduction of the pyrido[1,2-a]pyrimidin-4-one core: This step involves the cyclization of an appropriate precursor with a suitable reagent, such as a strong acid or base, to form the pyrido[1,2-a]pyrimidin-4-one core.
Functionalization of the core structure:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thioxo group can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can lead to the formation of alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of the pyrido-pyrimidinone scaffold has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer lines. Studies could explore how this compound interacts with specific cancer pathways or targets.
Antimicrobial Properties
The thiazolidinone moiety is known for its antimicrobial activity. Investigating the compound's efficacy against bacterial and fungal strains could yield valuable insights into its potential as a new antimicrobial agent.
Enzyme Inhibition Studies
Given its structural complexity, this compound may serve as an inhibitor for various enzymes involved in metabolic pathways. Potential studies could focus on its interactions with enzymes like kinases or phosphatases, which are crucial in regulating cellular functions.
Neurological Applications
The amino group attached to the pyrido-pyrimidinone structure suggests possible interactions with neurotransmitter systems. Research could investigate its effects on neuroprotective pathways or its potential as a treatment for neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A study conducted on structurally similar compounds demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, suggesting that this compound could exhibit similar effects due to its structural analogies.
Case Study 2: Antimicrobial Activity Assessment
In vitro tests have shown that thiazolidinone derivatives possess broad-spectrum antimicrobial activity. A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones, indicating its potential as an antimicrobial agent.
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiazolidine ring | Anticancer |
| Compound B | Pyrimidine derivative | Antiviral |
| Compound C | Amino acid backbone | Antimicrobial |
Mechanism of Action
The mechanism by which 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors by binding to their active sites and preventing their normal function. In materials science, the compound may form stable complexes with metals, altering their properties and making them useful for specific applications.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Compounds such as 6-methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10a) and its 4-chlorophenyl analog (10b) share a thiazolidinone ring conjugated to a pyrimidinone system. However, the pyrazolo[3,4-d]pyrimidinone core in 10a/b differs from the pyrido[1,2-a]pyrimidinone in MolPort-000-693-925, leading to distinct electronic and steric profiles. Additionally, 10a/b lack the methoxyethyl and phenylethylamino substituents, instead featuring phenyl or chlorophenyl groups on the thiazolidinone nitrogen. These differences may influence solubility and target selectivity .
Thiazolo[4,5-d]pyrimidine Derivatives
Compounds like 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (19) incorporate a thiazolo[4,5-d]pyrimidine scaffold. Unlike MolPort-000-693-925, these derivatives feature sulfur-containing fused rings and chromene or thieno substituents.
Data Tables
Table 1: Structural Comparison of Thiazolidinone-Pyrimidinone Hybrids
Biological Activity
The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its metabolic characteristics.
Molecular Formula
The molecular formula of the compound is .
Antibacterial Activity
Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant antibacterial properties. In a study evaluating various compounds against Gram-positive and Gram-negative bacteria, it was found that the compound demonstrated superior antibacterial activity compared to standard antibiotics .
Table 1: Antibacterial Activity Results
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound | Staphylococcus aureus | 5 µg/mL |
| Compound | Escherichia coli | 10 µg/mL |
| Compound | Pseudomonas aeruginosa | 15 µg/mL |
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against various strains. A comparative study highlighted its efficacy against Candida albicans and Aspergillus fumigatus, with MIC values comparable to those of conventional antifungal agents .
Table 2: Antifungal Activity Results
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound | Candida albicans | 8 µg/mL |
| Compound | Aspergillus fumigatus | 12 µg/mL |
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. Preliminary in vitro assays indicated that it could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Study: In Vitro Anticancer Activity
In a recent case study, the compound was tested on MCF-7 cells, leading to a significant reduction in cell viability at concentrations above 10 µM. The study utilized flow cytometry to analyze apoptosis rates, revealing an increase in early apoptotic cells upon treatment with the compound .
CYP450 Interaction
The metabolic profile of the compound has been assessed concerning cytochrome P450 enzymes. It was found to exhibit moderate inhibition of CYP3A4 and CYP1A2 isoenzymes, which are crucial for drug metabolism. Understanding these interactions is essential for predicting potential drug-drug interactions in clinical settings .
Table 3: Metabolic Profile Summary
| Enzyme | Inhibition (%) |
|---|---|
| CYP1A2 | 68% |
| CYP2C9 | Not significant |
| CYP3A4 | 33% |
Q & A
Q. What are the established synthetic routes for this compound, and how can researchers ensure reproducibility?
The synthesis involves multi-step reactions starting from accessible precursors. Key steps include:
- Formation of the thiazolidinone ring via condensation of thiourea derivatives with α-ketoesters, followed by introduction of the pyrido[1,2-a]pyrimidin-4-one moiety through cyclization .
- Use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) as catalysts .
- Purification via column chromatography or recrystallization to achieve >95% purity . Methodological Tip: Optimize reaction time and temperature using TLC monitoring. Validate reproducibility by repeating under inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How is structural integrity confirmed post-synthesis?
Q. What preliminary biological screening assays are recommended?
Initial bioactivity studies focus on:
- Antimicrobial activity: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases . Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate runs .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for scalable production?
Advanced optimization strategies include:
- Solvent screening: Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives to balance reaction kinetics and byproduct formation .
- Catalyst variation: Compare Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to enhance regioselectivity .
- Microwave-assisted synthesis: Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% yield . Data Contradiction Alert: Conflicting reports on acetonitrile’s efficacy—re-evaluate under moisture-free conditions .
Q. How should discrepancies in reported bioactivity data be resolved?
Divergent results (e.g., variable IC₅₀ values) may arise from:
- Assay conditions: pH, temperature, or serum content in cell culture media .
- Compound stability: Degradation in DMSO stock solutions over time; use fresh batches or alternative solvents . Methodological Approach:
- Conduct stability studies (HPLC monitoring over 72h).
- Cross-validate results in independent labs using standardized protocols .
Q. What advanced techniques elucidate interaction mechanisms with biological targets?
Mechanistic studies employ:
- Molecular docking: Predict binding affinity to targets like EGFR or DNA gyrase using AutoDock Vina .
- Surface plasmon resonance (SPR): Quantify real-time binding kinetics (ka/kd) .
- Metabolomics: Track cellular metabolite changes via LC-MS to identify pathways affected . Case Study: Analogous compounds showed >50% inhibition of topoisomerase II at 10 µM, suggesting a similar mode of action .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
